molecular formula C11H12Cl2N2S B1465963 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride CAS No. 1187830-55-2

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride

Cat. No.: B1465963
CAS No.: 1187830-55-2
M. Wt: 275.2 g/mol
InChI Key: GTOIEICHKUIVPM-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Substitution Reaction: The resulting thiazole derivative is then subjected to a substitution reaction with 2-bromoethanamine hydrochloride to introduce the ethanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activities.

    Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(2-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
  • 2-(4-Chlorophenyl)-1,3-thiazol-4-ylmethanamine hydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride

Uniqueness

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIEICHKUIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718812
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-55-2
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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